methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[5-cyano-2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-1-yl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S/c1-29-17(27)14-5-6-30-16(14)25-10-12(8-23)15(26)24(18(25)28)9-11-3-2-4-13(7-11)19(20,21)22/h2-7,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZVESSXHDERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C=C(C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate (CAS No. 343374-93-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a thiophene moiety and a cyano group, contributing to its unique chemical properties. The trifluoromethylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined through standard microbiological techniques, demonstrating efficacy comparable to conventional antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and death.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the pyrimidine and thiophene rings allows for interactions with enzymes involved in metabolic pathways. This can lead to the modulation of enzyme activity and subsequent biological effects.
- Receptor Interaction : The compound may interact with specific receptors on cell membranes, influencing cellular responses such as proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted to evaluate the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated MIC values of 32 µg/mL and 16 µg/mL, respectively. These results suggest its potential as an alternative antimicrobial agent in clinical settings.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound utilized human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate has been studied for its potential as a pharmaceutical agent.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related pyrimidine derivatives demonstrated their efficacy against multiple cancer cell lines, suggesting that this compound could follow suit in future investigations .
Agrochemicals
The compound's unique structure makes it a candidate for developing new agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to the trifluoromethyl group, which enhances biological activity.
Case Study: Herbicidal Activity
A related compound was tested for herbicidal properties against common agricultural weeds. Results indicated effective inhibition of weed growth at low concentrations, showcasing the potential of similar compounds in crop protection strategies .
Material Science
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties.
Case Study: Polymer Composites
In a study focusing on polymer composites, the addition of this compound improved the thermal degradation temperature and tensile strength of the resulting materials. Such enhancements are critical for applications in electronics and automotive industries where durability is paramount .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate?
- Methodology : The compound can be synthesized via multi-step reactions involving (i) condensation of substituted pyrimidinones with thiophene derivatives, (ii) introduction of the trifluoromethylbenzyl group using coupling agents like EDC·HCl and HOBt·H2O, and (iii) final esterification. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .
- Critical Parameters : Use anhydrous conditions for trifluoromethyl group stability, and optimize stoichiometry to avoid side reactions (e.g., over-alkylation) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Employ a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated in analogous pyrimidine-thiophene hybrids .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound (e.g., NMR shifts in polar vs. non-polar solvents) be resolved?
- Methodology :
- Perform solvent-dependent NMR studies to assess conformational changes.
- Use computational modeling (DFT calculations) to correlate observed shifts with electronic environments, as applied in related pyrimidine derivatives .
- Cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals .
Q. What experimental design strategies are recommended for optimizing reaction yields in large-scale synthesis?
- Methodology :
- Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity).
- Implement flow chemistry for precise control of exothermic steps and improved mixing efficiency, as shown in diazomethane syntheses .
- Monitor kinetics via in-line spectroscopy to identify rate-limiting steps .
Q. How can the biological activity of this compound be rationalized given its structural analogs?
- Methodology :
- Conduct docking studies targeting enzymes like dihydrofolate reductase (DHFR) or kinases, leveraging the pyrimidine core’s affinity for nucleotide-binding pockets.
- Compare structure-activity relationships (SAR) with analogs such as ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxotetrahydropyrimidine-5-carboxylate, noting the impact of the trifluoromethyl group on lipophilicity and target binding .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported melting points or purity levels for this compound?
- Methodology :
- Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized drying protocols) to isolate batch-specific variables .
- Use Differential Scanning Calorimetry (DSC) to verify melting points and detect polymorphic forms .
- Cross-reference purity data with independent assays (e.g., HPLC vs. H NMR integration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
